molecular formula C8H6N4 B1396596 3-Amino-1H-indazole-4-carbonitrile CAS No. 1240518-54-0

3-Amino-1H-indazole-4-carbonitrile

Cat. No. B1396596
M. Wt: 158.16 g/mol
InChI Key: KVXRKRURRSOVSJ-UHFFFAOYSA-N
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Description

3-Amino-1H-indazole-4-carbonitrile is a chemical compound with the molecular weight of 158.16 . It is also known by its IUPAC name, 3-amino-1H-indazole-4-carbonitrile .


Synthesis Analysis

The synthesis of 3-Amino-1H-indazole-4-carbonitrile and its derivatives has been a topic of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Amino-1H-indazole-4-carbonitrile is represented by the InChI code 1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H, (H3,10,11,12) .


Chemical Reactions Analysis

Indazole derivatives, including 3-Amino-1H-indazole-4-carbonitrile, have been used in various chemical reactions. For instance, they have been used in the synthesis of Bcr-Abl inhibitors . They have also been used in the design and synthesis of a series of nitro-aryl 1H-indazole derivatives .

Scientific Research Applications

1. Role in Heterocyclic Compound Synthesis

3-Amino-1H-indazole-4-carbonitrile is a critical raw material in the synthesis of various heterocyclic compounds. These compounds, including 3- and 4-amino-1,2,4-triazoles, play a significant role in the production of pharmaceuticals, dyes, and high-energy materials. Their applications extend to the production of agricultural products, anti-corrosion additives, and materials with fluorescent properties used in biotechnology, energy, and chemistry. Notably, derivatives of 1,2,4-triazole are utilized for creating optical materials, photosensitizers, antioxidants, and corrosion inhibitors, showcasing the compound's versatility in multiple industrial applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

2. Medicinal Chemistry and Drug Development

3-Amino-1H-indazole-4-carbonitrile forms the basis for the development of indazole derivatives, a class of compounds with a wide range of biological activities. These derivatives are being investigated for their therapeutic applications, including anticancer and anti-inflammatory effects. Their structural versatility allows for the creation of new drugs targeting various diseases, with recent patents illustrating their potential in treating conditions like neurodegeneration and disorders involving protein kinases (Denya, Malan, & Joubert, 2018).

3. Synthesis of 1,2,4-Triazole-Containing Scaffolds

The compound is instrumental in synthesizing 1,2,4-triazole-containing scaffolds, crucial in pharmaceuticals targeting cancer cells, microbes, and various diseases. Recent strategies emphasize creating new and efficient methodologies for developing these scaffolds, underlining the compound's importance in drug discovery and the potential for generating novel drug candidates (Nasri, Bayat, & Kochia, 2021).

Safety And Hazards

3-Amino-1H-indazole-4-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole derivatives, including 3-Amino-1H-indazole-4-carbonitrile, have been the subject of numerous studies due to their wide range of pharmacological activities . Future research will likely continue to explore the synthesis of these compounds and their potential applications in medicine .

properties

IUPAC Name

3-amino-1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRKRURRSOVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708410
Record name 3-Amino-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1H-indazole-4-carbonitrile

CAS RN

1240518-54-0
Record name 3-Amino-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-1,2-benzenedicarbonitrile (APIN) (5 g, 34.2 mmol) was dissolved in ethanol (80 mL) and hydrazine monohydrate (4.98 mL, 103 mmol) was added to the solution. The reaction was heated at 70° C. overnight. The reaction mixture was concentrated in vacuo and the residue was partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was washed with water (100 mL). The aqueous layers were extracted with ethyl acetate (200 mL). Organic layers were combined, dried over anhydrous magnesium sulfate and evaporated in vacuo to give the title compound (4.7 g, 87%) as a yellow solid. LCMS (System A) RT=0.53 min, ES+ve m/z 159 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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